molecular formula C13H23N5O2 B2899248 Tert-butyl N-[(3-piperidin-3-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate CAS No. 2567503-19-7

Tert-butyl N-[(3-piperidin-3-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate

Cat. No.: B2899248
CAS No.: 2567503-19-7
M. Wt: 281.36
InChI Key: DDUDMUTWMBPSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(3-piperidin-3-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a piperidin-3-yl group at position 3 and a tert-butyl carbamate-protected methyl group at position 3. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes . This compound is likely an intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or GPCR modulators, given the prevalence of piperidine and triazole motifs in drug discovery .

Properties

IUPAC Name

tert-butyl N-[(3-piperidin-3-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)15-8-10-16-11(18-17-10)9-5-4-6-14-7-9/h9,14H,4-8H2,1-3H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUDMUTWMBPSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NN1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-piperidin-3-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate typically involves the reaction of piperidin-3-yl-1H-1,2,4-triazol-5-ylmethylamine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[(3-piperidin-3-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Oxidized carbamate derivatives.

  • Reduction: Reduced amines or other derivatives.

  • Substitution: Substituted carbamate derivatives.

Scientific Research Applications

The compound exhibits significant biological activities that make it a candidate for various therapeutic applications. Below are the main areas of research:

Antimicrobial Activity

Recent studies have demonstrated that N-(2,3-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide possesses broad-spectrum antimicrobial properties.

  • Minimum Inhibitory Concentration (MIC) : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, it exhibited an MIC of less than 40 μg/mL against Staphylococcus aureus.
  • Mechanism of Action : It is believed to inhibit bacterial growth by targeting essential enzymes involved in metabolic pathways, similar to other thiazolo-pyrimidine derivatives that affect cell wall synthesis and protein synthesis.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been extensively studied.

  • COX Inhibition : The compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values comparable to established anti-inflammatory drugs like celecoxib.
  • Experimental Models : In vivo studies using carrageenan-induced paw edema models indicated that the compound significantly reduced inflammation, suggesting its potential as a therapeutic agent for inflammatory conditions.

Anticancer Activity

The anticancer potential of N-(2,3-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has been investigated through various assays.

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells by inhibiting cyclin-dependent kinases (cdks), leading to apoptosis. This mechanism is crucial for its anticancer activity.
  • Case Studies : Research indicates that derivatives of thiazolo-pyrimidines can effectively inhibit tumor growth in xenograft models, showcasing their potential in cancer therapy.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed for N-(2,3-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide compared to other similar compounds:

Activity TypeCompoundMIC/IC50 ValuesNotes
AntimicrobialN-(2,3-Dichlorophenyl)-5-oxo...< 40 μg/mL (S. aureus)Broad-spectrum activity against bacteria
Anti-inflammatoryN-(2,3-Dichlorophenyl)-5-oxo...IC50 = 0.04 μmolComparable to celecoxib
AnticancerThiazolo-pyrimidine DerivativesVariesInduces apoptosis and cell cycle arrest

Mechanism of Action

The mechanism by which tert-butyl N-[(3-piperidin-3-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Heterocyclic Cores

Triazole Derivatives
  • Tert-butyl (3-(4-(1-methyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl)propyl)carbamate

    • Structural Difference : A propyl linker replaces the methyl group, and the triazole is substituted with a methyl group at position 1.
    • Synthesis : Prepared via Boc protection of the amine, followed by coupling with a methyl-triazole-piperidine intermediate and purification by flash chromatography .
    • Implications : The methyl group on the triazole may reduce hydrogen-bonding capacity compared to the unsubstituted triazole in the target compound.
  • N-[(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate

    • Structural Difference : A bromine atom replaces the piperidin-3-yl group at position 3.
    • Implications : The bromine enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound a versatile synthetic intermediate .
  • Tert-butyl N-[(4-cyclopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]carbamate (PI-19415) Structural Difference: Cyclopropyl and mercapto substituents on the triazole.
Pyrazole Derivatives
  • Tert-butyl (3S)-3-[4-(methoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate (5m)
    • Structural Difference : Pyrazole replaces triazole, with a methoxycarbonyl group at position 4 and a p-tolyl group at position 1.
    • Synthesis : Synthesized via hydrazine coupling and characterized by NMR ([α]D20 = −4.3) and IR spectroscopy .
    • Implications : Pyrazole’s reduced aromaticity compared to triazole may alter electronic properties and binding affinity in biological systems.
Thiazole and Aromatic Derivatives
  • Tert-butyl (2-Fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42d)
    • Structural Difference : Thiazole and fluorinated benzyl groups replace the triazole-piperidine system.
    • Implications : The thiazole’s sulfur atom and fluorine substituent enhance lipophilicity and metabolic stability, relevant for CNS-targeting drugs .

Physicochemical and Spectroscopic Properties

  • Target Compound : Expected to exhibit moderate solubility in polar aprotic solvents (e.g., DCM, MeOH) due to the piperidine’s basicity. NMR would show characteristic peaks for the Boc group (δ ~1.4 ppm for tert-butyl) and triazole protons (δ ~8.0–8.5 ppm).
  • Comparisons :
    • PI-19415 : IR spectra confirm -SH (2500 cm⁻¹) and carbonyl (1700 cm⁻¹) groups .
    • 5m : [α]D20 = −4.3 (MeOH) indicates chirality from the piperidine stereocenter .
    • 42d : Fluorine substituent causes distinct 19F NMR shifts (~-110 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.